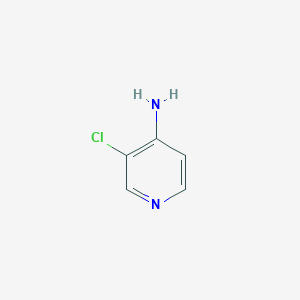

4-Amino-3-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBKPRMEMJKXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342442 | |

| Record name | 4-Amino-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19798-77-7 | |

| Record name | 4-Amino-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-chloropyridine physical and chemical properties

4-Amino-3-chloropyridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (CAS No: 19798-77-7) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique arrangement of an amino group, a chloro substituent, and a pyridine nitrogen atom makes it a versatile intermediate for the development of complex molecules. This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of biologically active compounds, including agents targeting neurological disorders and infections, as well as herbicides and pesticides.[1] This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols, and key reactivity patterns.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-chloropyridin-4-amine | [2] |

| CAS Number | 19798-77-7 | [2] |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| Appearance | Cream to grey crystals or powder | [3] |

| Melting Point | 55.0 - 64.0 °C | [3] |

| Boiling Point | 247.6 ± 20.0 °C (Predicted) | [4] |

| Solubility | 16.3 µg/mL (at pH 7.4) | [2] |

| LogP | 0.909 | [5] |

| pKa | 2.84 (conjugate acid of 3-chloropyridine) | [6] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [4] |

Spectral Data

Spectral analysis is critical for the identification and characterization of this compound.

Table 2: Key Spectral Information

| Technique | Data | Source(s) |

| Mass Spectrometry | GC-MS: Shows major fragments at m/z 128 and 130, consistent with the isotopic pattern of one chlorine atom. | [2] |

| ¹H NMR | Spectral data for the closely related 4-Amino-2-chloropyridine is available, suggesting a pattern of distinct aromatic proton signals and a broad amino proton signal.[7] Specific assigned spectra for this compound were not found in the provided results. | |

| ¹³C NMR | While specific data is not available in the search results, solid-state ¹³C NMR has been used to characterize disorder in similar hydrochloride pharmaceutical salts.[8] |

Chemical Reactivity and Stability

Stability: The compound is stable under recommended storage conditions but may be sensitive to air.[9]

Reactivity: The chemical behavior of this compound is dominated by the interplay between the electron-deficient pyridine ring and its substituents. It is known to be compatible with a variety of reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[1]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is enhanced by the electronegative nitrogen atom. This makes the carbon atoms of the ring susceptible to attack by nucleophiles. The chlorine atom at the 4-position (para to the ring nitrogen) is particularly activated towards substitution because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen through resonance.[10][11] This makes the SNAr reaction a primary pathway for functionalizing this molecule.[10][12]

Caption: Logical diagram of the SNAr mechanism on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][9] These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the straightforward synthesis of complex biaryl structures which are common motifs in pharmaceuticals.[13]

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis via Reduction of 4-Chloro-3-nitropyridine

A common synthetic route to aromatic amines is the reduction of the corresponding nitro compound.

-

Reaction: 4-Chloro-3-nitropyridine → this compound

-

Reagents & Equipment:

-

4-Chloro-3-nitropyridine (1.0 equiv)

-

Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with H₂/Pd-C)

-

Appropriate solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure (Illustrative example with SnCl₂):

-

Dissolve 4-Chloro-3-nitropyridine in a suitable solvent like ethanol in a round-bottom flask.

-

Add a stoichiometric excess of the reducing agent (e.g., Stannous chloride dihydrate, ~3-5 equiv).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃ or NaOH solution) to precipitate the tin salts.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification by Recrystallization

Purification of the crude solid product can be achieved by recrystallization.

-

Reagents & Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol/water mixture)

-

Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

-

-

Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent. For a related compound, 4-Amino-3,5-dichloropyridine, dissolving in hot water (353 K) has been reported.[14][15]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot-filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

A specific mixed-mode HPLC method has been developed for the analysis of this compound.[5]

-

Instrumentation: HPLC system with UV detector.

-

Column: Solid-Core Primesep 100, 3.2 x 50 mm, 2.7 µm, 90 Å.[5]

-

Mobile Phase:

-

A: Acetonitrile (MeCN)

-

B: Ammonium formate (AmFm) buffer, pH 3.5

-

-

Gradient:

-

Flow Rate: 1.2 mL/min.[5]

-

Detection: UV at 270 nm.[5]

-

Separation Type: Mixed-mode (Reversed-Phase and Ion-Exchange).[5][16]

Experimental and Synthetic Workflows

The utility of this compound as a synthetic intermediate is best illustrated through a typical experimental workflow, such as its use in a Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H31093.06 [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR [m.chemicalbook.com]

- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. helixchrom.com [helixchrom.com]

4-Amino-3-chloropyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-chloropyridine (CAS Number: 19798-77-7), a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, physical and chemical properties, and outlines a representative synthetic protocol. Furthermore, it explores its putative biological mechanism of action based on structure-activity relationships with related compounds, particularly its role as a potential potassium channel blocker. This guide is intended to be a valuable resource for professionals in research and development.

Core Compound Information

This compound is a substituted pyridine derivative with the chemical formula C₅H₅ClN₂.[1] Its structure features an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. This substitution pattern imparts specific reactivity and biological activity to the molecule.

Molecular Structure:

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 19798-77-7 | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | Brown, cream, or grey solid/powder | [2] |

| Melting Point | 55.0-64.0 °C | [2] |

| Solubility | Low solubility in water | |

| SMILES | Nc1ccncc1Cl | |

| InChIKey | KJBKPRMEMJKXDV-UHFFFAOYSA-N | |

| ¹H NMR (Predicted) | δ ~7.9 (d, 1H), ~6.7 (d, 1H), ~4.5 (s, 2H) ppm | |

| ¹³C NMR (Predicted) | δ ~150, ~148, ~145, ~120, ~110 ppm | |

| IR Absorption (Predicted) | ~3400-3200 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (N-H bend), ~1600, 1570 cm⁻¹ (C=C, C=N stretch) |

Synthesis and Experimental Protocols

Representative Synthesis: Amination of 3,4-Dichloropyridine

This protocol describes a potential method for the synthesis of this compound from 3,4-dichloropyridine.

Materials:

-

3,4-Dichloropyridine

-

Ammonia (aqueous solution or gas)

-

Solvent (e.g., ethanol, DMSO)

-

Pressure vessel (if using ammonia gas)

-

Stirring apparatus

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a pressure vessel, dissolve 3,4-dichloropyridine in a suitable solvent such as ethanol.

-

Amination: Add an excess of aqueous ammonia to the solution. Alternatively, bubble ammonia gas through the solution. Seal the vessel.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 120-150°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

-

Solvent Removal: Remove the solvent and excess ammonia under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: It serves as a key intermediate in the development of drugs targeting neurological disorders and infections.[3] Its structural similarity to 4-aminopyridine, a known potassium channel blocker, suggests its utility in designing novel therapeutics for conditions like multiple sclerosis.

-

Agrochemicals: This compound is used in the formulation of herbicides and pesticides.

-

Dyes and Pigments: It is also utilized in the synthesis of dyes and pigments.

Putative Biological Activity and Signaling Pathway

Direct studies on the biological activity and signaling pathway of this compound are limited. However, based on the well-documented mechanism of its parent compound, 4-aminopyridine, a putative mechanism of action can be proposed. 4-aminopyridine is a known blocker of voltage-gated potassium (K⁺) channels.[4][5]

Structure-activity relationship (SAR) studies on 4-aminopyridine derivatives have shown that small substitutions at the 3-position are permissible and can modulate the potency of K⁺ channel blockade.[4][5] The presence of a chloro group at the 3-position is therefore likely to influence the binding affinity and blocking efficacy of the molecule on these channels.

The proposed signaling pathway involves the blockade of K⁺ channels in neurons. In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions during an action potential, which impairs nerve impulse conduction. By blocking these channels, this compound would be expected to prolong the duration of the action potential, thereby restoring nerve signal transmission.

Caption: Putative signaling pathway of this compound.

Experimental Workflows

The investigation of this compound's biological activity would typically follow a workflow involving synthesis, purification, and biological screening.

Caption: Experimental workflow for drug discovery involving this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its structural relationship to the known potassium channel blocker 4-aminopyridine makes it an attractive scaffold for the design of novel therapeutics for neurological diseases. This technical guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its potential applications and biological mechanisms. Further research is warranted to fully elucidate its pharmacological profile and to explore its full potential in various applications.

References

Spectroscopic Characterization of 4-Amino-3-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-chloropyridine (CAS No. 19798-77-7). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of available mass spectrometry data and detailed predictions for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its molecular structure and purity. This guide covers the key spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₅ClN₂), the expected molecular weight is approximately 128.56 g/mol .

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |

| 128 | High | Molecular ion peak [M]⁺ containing ³⁵Cl |

| 130 | Medium (approx. 1/3 of M⁺) | Molecular ion peak [M+2]⁺ containing ³⁷Cl |

| 93 | Medium | Loss of Cl ([M-Cl]⁺) |

| 66 | Medium | Loss of HCN from the [M-Cl]⁺ fragment |

Experimental Protocol (General for Electron Ionization MS)

A sample of this compound is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS). In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, based on the analysis of related aminopyridines and chloropyridines.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | Singlet (or narrow doublet) | - |

| H-5 | 6.8 - 7.0 | Doublet | ~ 5-6 |

| H-6 | 8.2 - 8.4 | Doublet | ~ 5-6 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Rationale for Predictions: The electron-withdrawing chlorine atom and the pyridine nitrogen will deshield the adjacent protons (H-2 and H-6), shifting them downfield. The amino group is electron-donating, which will shield the ortho and para protons (H-5).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the pyridine ring.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 145 - 149 |

| C-5 | 115 - 119 |

| C-6 | 150 - 154 |

Rationale for Predictions: The carbon attached to the amino group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded. The carbon bearing the chlorine atom (C-3) will also be downfield, while C-5 will be the most shielded.

Experimental Protocol (General for NMR)

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3400 - 3200 | Medium-Strong |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=N and C=C Stretch (pyridine ring) | 1620 - 1450 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Experimental Protocol (General for ATR-FTIR)

A small amount of solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded as the infrared beam passes through the crystal and is reflected from the sample surface.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Interrelation of Spectroscopic Data for Structural Elucidation

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of the molecular structure.

Caption: Interrelation of spectroscopic data.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental spectra on the specific batch of the compound being used and compare it with the data and predictions presented herein.

Navigating the Solubility Landscape of 4-Amino-3-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a pivotal building block in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the development of new molecular entities. A fundamental physicochemical property that governs its utility in synthesis, formulation, and biological systems is its solubility in various organic solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

This in-depth technical guide addresses the current landscape of solubility data for this compound. Due to a notable scarcity of quantitative solubility data in publicly available literature, this guide provides a comprehensive framework for researchers to determine solubility experimentally. It outlines detailed protocols for established methods and presents available qualitative data, alongside quantitative data for structurally analogous compounds to offer valuable predictive insights.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.

| Property | Value |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Appearance | Solid |

| Melting Point | 44-46 °C |

Solubility Profile of this compound

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in scientific literature. However, qualitative assessments indicate its general solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Comparative Solubility Data of Structurally Related Compounds

To provide a predictive framework for the solubility of this compound, this section presents quantitative solubility data for two structurally similar compounds: 4-Aminopyridine and 3-Chloropyridine. These compounds share key structural motifs with the target compound and their solubility behavior can offer valuable insights.

Table 2: Quantitative Solubility of 4-Aminopyridine

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 112 | 20 |

| Ethanol | Very Soluble | Not Specified |

| Methanol | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Tetrahydrofuran | Soluble | Not Specified |

| Isopropanol | Soluble | Not Specified |

| Acetonitrile | Soluble | Not Specified |

| N,N-Dimethylformamide | Soluble | Not Specified |

| Dimethyl Sulfoxide | Soluble (~30 mg/mL) | Not Specified[1] |

| Benzene | Soluble | Not Specified |

| Ethyl Ether | Soluble | Not Specified |

| Ligroin | Slightly Soluble | Not Specified |

Table 3: Quantitative Solubility of 3-Chloropyridine

| Solvent | Solubility | Temperature (°C) |

| Water | 10 g/L | Not Specified |

| Organic Solvents | Soluble | Not Specified |

Note: "Very Soluble" and "Soluble" are qualitative terms from the data source but are included here for completeness. The quantitative value for DMSO with 4-Aminopyridine provides a more concrete reference point.

Experimental Protocols for Solubility Determination

Given the limited availability of data, experimental determination of solubility is crucial. The following are detailed protocols for two widely accepted and reliable methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[2]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium with a saturated solution has been reached.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility that relies on the direct measurement of the mass of the solute in a saturated solution.[3][4]

Objective: To determine the solubility of this compound in a specific organic solvent by mass determination.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Filtration apparatus (e.g., filter paper and funnel)

-

Oven or rotary evaporator

Procedure:

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in steps 1.1 and 1.2 of the Isothermal Shake-Flask Method.

-

-

Isolation of the Saturated Solution:

-

Filter the saturated solution to remove any undissolved solid.

-

-

Mass Determination:

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Pipette a known volume of the clear, filtered saturated solution into the pre-weighed container.

-

Reweigh the container with the solution to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.

-

Ensure that the solute is not volatile under the evaporation conditions.

-

-

Final Mass Measurement:

-

Once the solvent has been completely removed, cool the container in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the container with the residue minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the container with the solution minus the final constant mass of the container with the residue.

-

Express the solubility as grams of solute per 100 grams of solvent or in other desired units.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of solubility using the recommended methods.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents remains elusive in the current body of scientific literature, this technical guide provides researchers and drug development professionals with the necessary tools to navigate this data gap. By utilizing the detailed experimental protocols for the isothermal shake-flask and gravimetric methods, accurate and reliable solubility data can be generated. The provided qualitative data and the quantitative solubility of structurally similar compounds offer a valuable starting point for solvent selection and experimental design. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in research and development.

References

4-Amino-3-chloropyridine: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its strategic substitution pattern, featuring a nucleophilic amino group and a halogenated carbon susceptible to cross-coupling reactions, makes it an invaluable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, as well as its role in the synthesis of biologically active heterocyclic systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Appearance | Solid |

| CAS Number | 19798-77-7 |

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the electron-withdrawing chloro substituent on the pyridine ring. This electronic arrangement activates the chlorine atom for various palladium-catalyzed cross-coupling reactions, while the amino group can participate in nucleophilic reactions and direct further substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular frameworks. These reactions typically proceed with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids. This reaction is widely used to synthesize 4-amino-3-arylpyridines, which are common motifs in medicinal chemistry. While specific data for this compound is not abundant in readily available literature, the following table provides representative conditions for the Suzuki coupling of other chloropyridine derivatives, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~60-90 |

| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 12 | ~70-95 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | ~50-80 |

Note: Yields are approximate and based on reactions with analogous chloropyridines. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 to 5:1 ratio) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction can be utilized to introduce a substituted amino group at the 3-position, leading to the synthesis of various diaminopyridine derivatives. As with the Suzuki-Miyaura coupling, specific data for this compound is limited. The following table provides representative conditions based on the amination of other chloropyridines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines

| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | ~70-95 |

| 2 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~60-90 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | THF | 80 | 12 | ~75-98 |

Note: Yields are approximate and based on reactions with analogous chloropyridines. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling provides a direct route to the synthesis of 3-alkynyl-4-aminopyridines through the reaction of this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting alkynylated pyridines are versatile intermediates for further transformations.

Table 3: Representative Conditions for Sonogashira Coupling of Halo-aromatics

| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 2-6 | ~80-95 |

| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | DMF | 60 | 12 | ~70-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 80 | 8 | ~85-98 |

Note: Yields are approximate and based on reactions with analogous halo-aromatics. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating as required.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Figure 3: Catalytic cycle of the Sonogashira coupling.

Cyclization Reactions: Synthesis of Fused Heterocycles

Derivatives of this compound are excellent precursors for the synthesis of various fused heterocyclic systems of medicinal importance. For instance, after conversion to a 3,4-diaminopyridine derivative, cyclization with appropriate reagents can lead to the formation of imidazo[4,5-c]pyridines. Another important class of heterocycles accessible from this compound derivatives are pyrido[4,3-d]pyrimidines.

Synthesis of Pyrido[4,3-d]pyrimidines

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones can be achieved from 4-aminonicotinic acid derivatives, which can be conceptually derived from this compound. The general strategy involves the formation of a 4-amidonicotinamide intermediate, which then undergoes intramolecular cyclization.

Figure 4: General workflow for the synthesis of pyrido[4,3-d]pyrimidines.

Application in Drug Discovery: Src Kinase Inhibitors

Derivatives of this compound have emerged as promising scaffolds in drug discovery. Notably, imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases. Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is implicated in the development and progression of many human cancers.

Figure 5: Simplified Src kinase signaling pathway and its inhibition.

The development of potent and selective Src kinase inhibitors is a major focus in oncology research. The this compound scaffold provides a versatile platform for the design of such inhibitors, allowing for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its amino group, provides access to a diverse array of complex molecular structures. Its utility is further demonstrated by its application in the synthesis of fused heterocyclic systems with significant biological activity, such as Src kinase inhibitors. This guide has provided an overview of the key reactions and applications of this compound, along with representative experimental protocols and mechanistic insights, to aid researchers in leveraging the full synthetic potential of this important scaffold.

The Pivotal Role of the Chlorine Atom in the Reactions of 4-Amino-3-chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing, yet reactive, chlorine atom on the pyridine core, imparts a rich and nuanced reactivity. This guide provides a comprehensive technical overview of the role of the chlorine atom in the key reactions of this compound, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and its influence on the regioselectivity of further functionalization. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in leveraging the synthetic potential of this important intermediate.

The Dual Nature of the Chlorine Atom: Electronic Effects and Reactivity

The chlorine atom at the C-3 position of the 4-aminopyridine scaffold plays a multifaceted role that governs the molecule's reactivity. Primarily, it serves as a leaving group in various substitution reactions. However, its electron-withdrawing inductive effect also influences the electron density of the pyridine ring, impacting the regioselectivity of electrophilic attack and the reactivity of the adjacent amino group.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the electronegative chlorine atom. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). Conversely, electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene and typically occurs at the C-3 and C-5 positions, which are less electron-deficient.

In this compound, the strong electron-donating effect of the amino group at the C-4 position counteracts the electron-withdrawing nature of both the ring nitrogen and the C-3 chlorine. This electronic interplay is crucial in determining the outcome of various chemical transformations.

Key Reactions Involving the Chlorine Atom

The chlorine atom in this compound is a key functional handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

While the chlorine atom at the 3-position of a pyridine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions, the presence of the activating 4-amino group can facilitate such reactions under appropriate conditions. The SNAr mechanism in this context proceeds through a Meisenheimer-like intermediate, where the attack of a nucleophile at the carbon bearing the chlorine is the rate-determining step. The stability of this intermediate is influenced by the electronic nature of the substituents on the ring.

Typical Nucleophiles:

-

Amines: Primary and secondary amines can displace the chlorine atom to form 3,4-diaminopyridine derivatives. These products are valuable precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines.

-

Alkoxides and Thiolates: Under basic conditions, alcohols and thiols can react to yield the corresponding 3-alkoxy- or 3-alkylthio-4-aminopyridines.

Experimental Protocol: Synthesis of N-Substituted 3,4-Diaminopyridine Derivatives

A common application of SNAr on a related isomer, 3-amino-4-chloropyridine, is reductive amination. While a direct SNAr with amines on this compound can be challenging, the following protocol for a related system illustrates the general approach.

General Procedure for Reductive Amination of a Halogenated Aminopyridine: To a solution of the 3-amino-4-halopyridine (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., dichloroethane), a reducing agent such as sodium triacetoxyborohydride (1.5 equiv) is added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Table 1: Reductive Amination of 3-Amino-4-chloropyridine with Various Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | N-Benzyl-3-amino-4-chloropyridine | 79 |

| 2 | 4-Bromobenzaldehyde | N-(4-Bromobenzyl)-3-amino-4-chloropyridine | 92 |

| 3 | 2-Chlorobenzaldehyde | N-(2-Chlorobenzyl)-3-amino-4-chloropyridine | 77 |

| 4 | 4-Cyanobenzaldehyde | N-(4-Cyanobenzyl)-3-amino-4-chloropyridine | 73 |

| 5 | Cinnamaldehyde | N-Cinnamyl-3-amino-4-chloropyridine | 76 |

| 6 | Furfural | N-(Furfuryl)-3-amino-4-chloropyridine | 85 |

| 7 | Piperonal | N-(Piperonyl)-3-amino-4-chloropyridine | 89 |

| 8 | 4-Methylbenzaldehyde | N-(4-Methylbenzyl)-3-amino-4-chloropyridine | 88 |

Data adapted from a study on 3-amino-4-chloropyridine, which serves as a model for the reactivity of the amino group in the presence of a chlorine atom on the pyridine ring.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-3 position serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine Derivative

General Procedure: In an oven-dried Schlenk tube, this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., dioxane/water, toluene/ethanol/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Entry | Chloropyridine | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 18 | 92 |

| 3 | 2,6-Dichloropyridine | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 78 (mono-arylated) |

This table provides general conditions that can be adapted for this compound, though optimization may be required.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction provides access to various 3,4-diaminopyridine derivatives.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine

General Procedure: To an oven-dried Schlenk tube are added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv). The tube is sealed, evacuated, and backfilled with an inert gas. This compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene, dioxane). The reaction mixture is heated to 80-110 °C and stirred until the reaction is complete. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[2][3][4][5][6]

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Chloropyridines

| Entry | Chloropyridine | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 95 |

| 2 | 3-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | 4-Chloropyridine | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 91 |

These conditions serve as a starting point for the amination of this compound.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of a Halopyridine

General Procedure: To a Schlenk flask are added this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF, DMF, or triethylamine) is added, followed by the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[7][8]

Regioselectivity in Further Functionalization

The existing amino and chloro substituents on the this compound ring direct the position of subsequent electrophilic aromatic substitution reactions. The powerful ortho,para-directing effect of the amino group at C-4 strongly activates the C-3 and C-5 positions. However, the C-3 position is already substituted with a chlorine atom. Therefore, electrophilic attack is most likely to occur at the C-5 position. The chlorine atom, being a deactivating ortho,para-director, will also favor substitution at the C-5 position (para to the chlorine). The combined directing effects of the amino and chloro groups, therefore, strongly favor electrophilic substitution at the C-5 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

References

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Versatility of 4-Amino-3-chloropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Amino-3-chloropyridine stands out as a particularly valuable and versatile building block. Its unique electronic properties and substitution pattern offer medicinal chemists a powerful tool for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors and other important therapeutic classes.

Core Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of potent and selective therapeutic agents.[1] Its utility spans several key areas of medicinal chemistry, including the development of inhibitors for crucial cellular signaling pathways implicated in cancer, inflammation, and other diseases.

Kinase Inhibitors: A Privileged Scaffold

The 4-aminopyridine core is a well-established scaffold for the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors. The chlorine atom at the 3-position provides a site for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Receptor-interacting protein kinase 2 (RIPK2) is a critical mediator of the NOD-like receptor (NLR) signaling pathway, which plays a key role in the innate immune response.[2] Dysregulation of this pathway is associated with a variety of inflammatory diseases, making RIPK2 an attractive therapeutic target. A series of potent and selective RIPK2 inhibitors have been developed based on a 4-aminoquinoline scaffold, which can be synthesized from this compound derivatives.

Quantitative Data for RIPK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of 4-aminoquinoline-based RIPK2 inhibitors.

| Compound ID | Structure | RIPK2 IC50 (nM) |

| Compound 14 | 4-((6-(pyridin-4-yl)quinolin-4-yl)amino)benzo[d]thiazole | 5.1 ± 1.6 |

| Ponatinib (Control) | 8.2 ± 2.9 | |

| Compound 4 | 92.5 ± 22.1 | |

| Compound 5 | 31.4 ± 6.2 | |

| Compound 6 | 10.7 ± 0.1 | |

| Compound 10 | 12.2 ± 2.5 | |

| Compound 12 | 22.2 ± 5.2 |

Data sourced from Fan, T., et al. (2022).[2]

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[3] Its aberrant activation is implicated in the development and progression of many human cancers. The 4-anilino-3-quinolinecarbonitrile scaffold, accessible from this compound precursors, has been successfully employed to develop potent Src kinase inhibitors.[4][5][6]

Quantitative Data for Src Kinase Inhibitors

The table below presents the enzymatic and cellular inhibitory activities of representative 4-anilino-3-quinolinecarbonitrile-based Src inhibitors.

| Compound ID | Structure | Src IC50 (nM) | NIH3T3/c-Src IC50 (nM) |

| Compound 17 | 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-(pyridin-3-yl)quinoline-3-carbonitrile | 2.1 | 10 |

| Compound 18 | 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-(1-methyl-1H-pyrazol-4-yl)quinoline-3-carbonitrile | 2.5 | 13 |

| Compound 20 | 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-(1H-pyrazol-4-yl)quinoline-3-carbonitrile | 2.2 | 11 |

Data sourced from Boschelli, D. H., et al. (2009).[4]

Phosphodiesterase 4 (PDE4) Inhibitors

Beyond kinase inhibition, this compound and its di-chloro analog, 4-amino-3,5-dichloropyridine, are crucial intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects. Roflumilast, a potent and selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD), is synthesized using 4-amino-3,5-dichloropyridine.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds discussed in this guide. These protocols are based on published literature and are intended for use by qualified researchers.

Synthesis of a 4-Aminoquinoline-based RIPK2 Inhibitor (Representative Protocol)

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives, which are potent RIPK2 inhibitors. The synthesis involves a key nucleophilic aromatic substitution reaction followed by a Suzuki coupling.

Step 1: Synthesis of 6-bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine

-

To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add benzo[d]thiazol-5-amine (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 4-((6-(pyridin-4-yl)quinolin-4-yl)amino)benzo[d]thiazole (Compound 14)

-

To a solution of 6-bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine (1.0 eq) in a mixture of 1,4-dioxane and water, add pyridin-4-ylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 8 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the final product.

Synthesis of Roflumilast (A PDE4 Inhibitor)

This protocol outlines the synthesis of Roflumilast from 4-amino-3,5-dichloropyridine and a substituted benzoic acid derivative.[1][9][10]

Step 1: Formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

-

Treat 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane or toluene.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, as monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling to form Roflumilast

-

In a reaction vessel, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DMF.

-

Add a base, for example, sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to the solution at a controlled temperature (e.g., 0-25 °C) to form the corresponding anion of the aminopyridine.[1]

-

Dissolve the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride from Step 1 in an aprotic solvent and add it dropwise to the aminopyridine anion solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Roflumilast by recrystallization from a suitable solvent system (e.g., isopropanol) to obtain the pure product.[10]

Signaling Pathway Visualizations

Understanding the mechanism of action of drugs derived from this compound requires a clear visualization of the signaling pathways they modulate. The following diagrams, created using Graphviz, illustrate the key pathways targeted by these compounds.

Figure 1: NOD2-RIPK2 Signaling Pathway and Inhibition.

References

- 1. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 10. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

The Genesis of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 4-Amino-3-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloropyridine is a pivotal heterocyclic building block in the landscape of modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing chloro substituent on the pyridine ring, imparts a distinct reactivity profile that has been exploited in the synthesis of a multitude of complex and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key experimental methodologies for the preparation of this important intermediate.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its development can be understood within the broader context of the exploration of pyridine chemistry in the early to mid-20th century. The foundational work on the amination of pyridines was laid by Aleksei Chichibabin in 1914 with the discovery of the eponymous Chichibabin reaction, which allowed for the direct amination of the pyridine ring at the 2- and 4-positions using sodium amide. While this reaction was revolutionary for the synthesis of aminopyridines, the introduction of a halogen at a specific position in conjunction with the amino group required the development of more nuanced synthetic strategies.

Early approaches to substituted pyridines often involved multi-step sequences starting from more readily available pyridine derivatives. The synthesis of halogenated aminopyridines likely emerged from the systematic investigation of electrophilic and nucleophilic substitution reactions on the pyridine ring, a field of intense study throughout the 20th century. Key advancements in the understanding of directing group effects and the activation of the pyridine ring towards substitution were instrumental in enabling the targeted synthesis of molecules like this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh, multi-step procedures to more refined and efficient modern methods. The following sections detail the key synthetic strategies that have been employed.

Synthesis from 4-Aminopyridine

A common and logical approach to this compound is through the direct chlorination of 4-aminopyridine. However, the directing effects of the amino group and the pyridine nitrogen can lead to a mixture of products. The amino group strongly activates the ring towards electrophilic substitution, primarily at the ortho (3 and 5) positions.

Experimental Protocol: Direct Chlorination of 4-Aminopyridine

-

Reaction: Chlorination of 4-aminopyridine.

-

Reagents: 4-Aminopyridine, Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂)).

-

Solvent: A suitable inert solvent such as a chlorinated hydrocarbon (e.g., dichloromethane, chloroform) or an aprotic polar solvent.

-

Procedure: To a solution of 4-aminopyridine in the chosen solvent, the chlorinating agent is added portion-wise or as a gas stream at a controlled temperature, often at or below room temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically quenched with a basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is usually achieved by column chromatography or recrystallization.

-

Challenges: This method can suffer from a lack of regioselectivity, leading to the formation of 4-amino-3,5-dichloropyridine as a significant byproduct. Over-chlorination is also a potential issue.

Synthesis from 3-Substituted Pyridines

An alternative strategy involves starting with a pyridine ring already functionalized at the 3-position and subsequently introducing the amino group at the 4-position.

a) From 3-Chloro-4-nitropyridine

This route offers excellent regiochemical control. The nitro group can be introduced at the 4-position of 3-chloropyridine via nitration, and its subsequent reduction yields the desired 4-amino product.

Experimental Protocol: Reduction of 3-Chloro-4-nitropyridine

-

Reaction: Reduction of a nitro group.

-

Starting Material: 3-Chloro-4-nitropyridine.

-

Reducing Agents: Common reducing agents for nitroarenes can be employed, such as:

-

Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH).

-

Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).

-

Other reducing agents like sodium dithionite (Na₂S₂O₄).

-

-

Procedure (using Fe/HCl): 3-Chloro-4-nitropyridine is dissolved in a suitable solvent, often ethanol or a mixture of ethanol and water. Hydrochloric acid is added, followed by the portion-wise addition of iron powder. The reaction is typically heated to reflux and monitored until the starting material is consumed. After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or ammonia), and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield this compound.

-

Advantages: This method generally provides high yields and avoids the regioselectivity issues associated with direct chlorination of 4-aminopyridine.

Modern Synthetic Approaches

More contemporary methods often focus on improving efficiency, safety, and substrate scope. These can include transition-metal-catalyzed cross-coupling reactions or the use of more sophisticated halogenating and aminating reagents.

Data Presentation

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Direct Chlorination | 4-Aminopyridine | NCS or SO₂Cl₂ | 40-60 | 85-95 | Fewer steps | Poor regioselectivity, formation of dichlorinated byproduct |

| Reduction of Nitro-pyridine | 3-Chloro-4-nitropyridine | Fe/HCl or H₂/Pd-C | 80-95 | >98 | Excellent regioselectivity, high purity | Longer synthetic route, potentially harsh reagents |

Mandatory Visualizations

Synthetic Pathways

Caption: Key synthetic routes to this compound.

Experimental Workflow: Reduction of 3-Chloro-4-nitropyridine

Caption: Workflow for the reduction of 3-Chloro-4-nitropyridine.

Conclusion

This compound remains a compound of significant interest in the development of new pharmaceuticals and agrochemicals. While its initial discovery is not clearly attributed to a single seminal work, the evolution of its synthesis reflects the broader advancements in heterocyclic chemistry. The methodologies presented here, from classical approaches to more refined modern techniques, provide a robust toolkit for researchers and process chemists. The choice of synthetic route will ultimately depend on factors such as desired scale, purity requirements, and available starting materials. The continued exploration of new synthetic methods for this and related compounds will undoubtedly lead to further innovations in drug discovery and development.

Theoretical Exploration of the Electronic Structure of 4-Amino-3-chloropyridine: A Technical Guide

Introduction

Substituted pyridines are fundamental scaffolds in the realms of medicinal chemistry and materials science, owing to their wide-ranging biological activities and distinct electronic characteristics. A thorough understanding of the electronic structure of these molecules at the quantum level is paramount for the rational design of novel drug candidates and advanced functional materials. Theoretical and computational chemistry offer powerful and indispensable tools to elucidate these properties with high precision.

This guide details the standard and robust theoretical approaches employed to investigate the electronic characteristics of substituted pyridines. It serves as a blueprint for researchers, scientists, and drug development professionals on how to computationally assess molecules like 4-Amino-3-chloropyridine, providing insights into their molecular geometry, stability, reactivity, and electronic behavior.

Theoretical Methodologies and Computational Protocols

The investigation of molecular electronic properties is heavily reliant on quantum chemical calculations. Density Functional Theory (DFT) is a widely adopted method due to its excellent balance of computational accuracy and efficiency.[1] A typical computational protocol for analyzing a substituted pyridine like this compound involves a series of sequential steps, as outlined below.

Computational Workflow

The logical flow of a theoretical investigation into the electronic structure of a molecule is depicted in the diagram below. This workflow ensures a systematic and comprehensive analysis, from initial structure preparation to the calculation of various electronic properties.

Detailed Experimental Protocols

The following protocol, based on methodologies applied to the analogous compound 2-Amino-5-chloropyridine, is standard for this class of molecules.[2][3]

-